molecular formula C14H17IO3 B8213710 3-(Cyclohexylmethoxy)-4-iodobenzoic acid

3-(Cyclohexylmethoxy)-4-iodobenzoic acid

Cat. No.: B8213710
M. Wt: 360.19 g/mol
InChI Key: WBRNNIZUIWNYKH-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethoxy)-4-iodobenzoic acid is an organic compound that features a benzoic acid core substituted with a cyclohexylmethoxy group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-iodobenzoic acid.

    Etherification: The 4-iodobenzoic acid undergoes etherification with cyclohexylmethanol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. This includes the use of industrial reactors for the etherification process and large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethoxy)-4-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

    Coupling: Products are typically biaryl compounds.

Scientific Research Applications

3-(Cyclohexylmethoxy)-4-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid depends on its application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic Acid: Lacks the cyclohexylmethoxy group, making it less hydrophobic.

    3-(Cyclohexylmethoxy)benzoic Acid: Lacks the iodine atom, affecting its reactivity in substitution reactions.

    4-Methoxybenzoic Acid: Lacks both the iodine atom and the cyclohexyl group, significantly altering its chemical properties.

Uniqueness

3-(Cyclohexylmethoxy)-4-iodobenzoic acid is unique due to the presence of both the cyclohexylmethoxy group and the iodine atom. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

3-(cyclohexylmethoxy)-4-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRNNIZUIWNYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=CC(=C2)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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